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molecular formula C12H13BrN2O2 B8380510 4-bromo-1H-indole-6-carboxylic acid (3-hydroxy-propyl)-amide

4-bromo-1H-indole-6-carboxylic acid (3-hydroxy-propyl)-amide

Cat. No. B8380510
M. Wt: 297.15 g/mol
InChI Key: JYEFMTNKVKVTSV-UHFFFAOYSA-N
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Patent
US07662824B2

Procedure details

3-Aminopropanol (1.36 g, 18.1 mmol) was added to a solution of 4-bromo-1H-indole-6-carboxylic acid (4.35 g, 18.1 mmol), triethylamine (4.60 mL, 45.3 mmol), and O-benzotriazol-1-yl-N,N,N′,N′,-tetramethyluronium hexafluorophosphate (HBTU) (6.87 g, 18.1 mmol) in DMF (40 mL) and stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and purified by column chromatography (10% methanol in dichloromethane) to yield 3.0 g (56%) of 4-bromo-1H-indole-6-carboxylic acid (3-hydroxy-propyl)-amide. Mass spectrum (LCMS, ESI pos.): Calcd for C12H13BrN2O2 296.02. Found 296.9; (M+H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[Br:6][C:7]1[CH:15]=[C:14]([C:16](O)=[O:17])[CH:13]=[C:12]2[C:8]=1[CH:9]=[CH:10][NH:11]2.C(N(CC)CC)C.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1>CN(C=O)C>[OH:5][CH2:4][CH2:3][CH2:2][NH:1][C:16]([C:14]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][NH:11]2)=[C:7]([Br:6])[CH:15]=1)=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
NCCCO
Name
Quantity
4.35 g
Type
reactant
Smiles
BrC1=C2C=CNC2=CC(=C1)C(=O)O
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.87 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCCNC(=O)C1=CC(=C2C=CNC2=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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